molecular formula C18H19N5O2 B2930396 2-(1H-indol-3-yl)-N-(2-morpholinopyrimidin-5-yl)acetamide CAS No. 1396685-70-3

2-(1H-indol-3-yl)-N-(2-morpholinopyrimidin-5-yl)acetamide

Cat. No.: B2930396
CAS No.: 1396685-70-3
M. Wt: 337.383
InChI Key: PRCNAACXJBFXGI-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(2-morpholinopyrimidin-5-yl)acetamide is a synthetic organic compound that features an indole ring, a morpholine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(2-morpholinopyrimidin-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized using a Biginelli reaction or other suitable methods.

    Coupling Reactions: The indole and pyrimidine rings are then coupled using appropriate reagents and conditions.

    Morpholine Introduction: The morpholine ring is introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.

    Reduction: Reduction reactions can occur at various functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the indole, pyrimidine, or morpholine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-morpholinopyrimidin-5-yl)acetamide would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-N-(2-pyrimidinyl)acetamide
  • 2-(1H-indol-3-yl)-N-(2-morpholinyl)acetamide
  • 2-(1H-indol-3-yl)-N-(2-pyridinyl)acetamide

Uniqueness

The presence of the morpholine ring in 2-(1H-indol-3-yl)-N-(2-morpholinopyrimidin-5-yl)acetamide might confer unique properties such as increased solubility, specific binding affinity, or distinct biological activity compared to similar compounds.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(2-morpholin-4-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-17(9-13-10-19-16-4-2-1-3-15(13)16)22-14-11-20-18(21-12-14)23-5-7-25-8-6-23/h1-4,10-12,19H,5-9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCNAACXJBFXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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